3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide
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Overview
Description
3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific methods can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism by which 3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the picolinamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 3-Bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide
- 3-Bromo-N-(tetrahydro-2H-pyran-4-yl)formamide
Uniqueness
3-Bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide is unique due to the presence of the picolinamide moiety, which can confer specific binding properties and reactivity that are not observed in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-N-(oxan-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-5-13-10(9)11(15)14-8-3-6-16-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCMDDRVFOCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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